Methyl 5-bromo-2-(trifluoromethyl)nicotinate
Description
Methyl 5-bromo-2-(trifluoromethyl)nicotinate (CAS: 29241-66-5) is a nicotinic acid derivative characterized by a bromo substituent at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring, with a methyl ester at the carboxylic acid position. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of the trifluoromethyl and bromo groups, which influence its reactivity, stability, and interactions with biological systems . Its synthesis typically involves halogenation and esterification steps, as described in methods for trifluoromethyl-substituted nicotine-type compounds .
Properties
IUPAC Name |
methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-2-4(9)3-13-6(5)8(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTGGZGFWIAWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(trifluoromethyl)nicotinate typically involves the bromination and trifluoromethylation of nicotinic acid derivatives. One common method includes the following steps:
Bromination: Nicotinic acid is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Trifluoromethylation: The brominated product is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. These methods may utilize continuous flow reactors and automated systems to optimize reaction parameters and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide, potassium carbonate).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution Reactions: Amino, thio, or alkoxy derivatives of the original compound.
Coupling Reactions: Biaryl or diaryl derivatives.
Reduction Reactions: Amines or alcohols.
Scientific Research Applications
Methyl 5-bromo-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following compounds exhibit structural similarities to Methyl 5-bromo-2-(trifluoromethyl)nicotinate, with key differences in substituents and functional groups:
Reactivity and Stability
- Hydrolysis in Biological Systems :
this compound’s ester group is susceptible to hydrolysis by human serum albumin (HSA), similar to other nicotinate esters. However, the electron-withdrawing trifluoromethyl group likely stabilizes the ester bond, extending its half-life compared to less substituted esters like methyl nicotinate (>95 hours) . In contrast, amide derivatives (e.g., the compound in ) resist hydrolysis due to the stability of the amide bond . - Synthetic Accessibility :
The trifluoromethyl group requires specialized synthetic routes, such as those described by Ashimori et al. , whereas bromo and chloro analogues can be prepared via direct halogenation .
Key Research Findings
Physicochemical Properties
- Lipophilicity : The trifluoromethyl and bromo groups enhance lipophilicity, improving blood-brain barrier penetration compared to carboxylic acid analogues (e.g., 3-Bromo-5-pyridine carboxylic acid) .
- Thermal Stability : Halogenated derivatives generally exhibit higher thermal stability due to strong C–Br and C–F bonds. Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate, for instance, is stable under standard storage conditions .
Biological Activity
Methyl 5-bromo-2-(trifluoromethyl)nicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound features a pyridine ring with a bromine atom and a trifluoromethyl group attached to its structure. The trifluoromethyl group is known for enhancing the compound's lipophilicity and reactivity, which can significantly influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation : It has potential interactions with nicotinic receptors, which could affect neurotransmission and other physiological functions.
Research indicates that the presence of the trifluoromethyl group enhances binding affinity to target proteins, which is crucial for its efficacy in various biological applications .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentrations (MICs) that suggest significant antibacterial effects:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 4.88 | Bacillus mycoides, E. coli, C. albicans |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits notable anticancer properties. It has been tested against multiple cancer cell lines, showing varying degrees of effectiveness:
| Cancer Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin, µM) |
|---|---|---|
| A549 | 44.4 | 52.1 |
| HCT116 | 17.8 | 52.1 |
| HePG2 | 12.4 | 52.1 |
The compound's ability to down-regulate key genes involved in cancer progression (e.g., EGFR, KRAS) further supports its potential as an anticancer agent .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various derivatives of nicotinic acid, including this compound. The results indicated that this compound had one of the lowest MIC values among tested compounds, highlighting its potential as a potent antibacterial agent .
- Anticancer Research : In another investigation involving several human cancer cell lines, this compound was found to be more effective than traditional chemotherapeutics at certain concentrations, suggesting its viability as a candidate for further development in cancer therapy.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate | Contains amino group; potential neuroactive properties | Notable pharmacological activities |
| Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate | Cyano group introduces different reactivity | Moderate biological activity |
The presence of both bromine and trifluoromethyl groups in this compound enhances its reactivity and biological potency compared to other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
